2-Amino-6-nitrobenzoic acid

Übersicht

Beschreibung

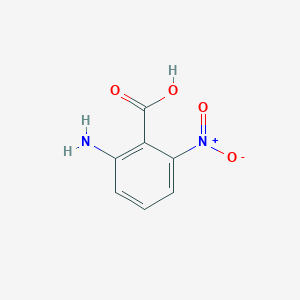

2-Amino-6-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzoic acid can be synthesized through several methods:

From 2-halo-6-nitrobenzoic acid: This method involves reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the influence of a cuprous catalyst.

From 2-nitrobenzoic acid: Another method involves the nitration of 2-nitrobenzoic acid followed by reduction to introduce the amino group.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2-chloro-6-nitrobenzoic acid, cuprous oxide, cesium carbonate, and dimethylformamide. The reaction is carried out in a high-pressure reactor at elevated temperatures and pressures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 6 undergoes selective reduction under controlled conditions:

- Key Insight : The nitro-to-amine reduction is pH-sensitive. Acidic conditions favor full reduction to the diamine, while neutral/basic media stabilize hydroxylamine intermediates .

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling diverse derivatization:

Diazotization and Coupling

- Conditions : NaNO₂/HCl (0–5°C), followed by coupling with β-naphthol.

- Product : Azo dye (λmax = 480 nm, ε = 18,500 L·mol⁻¹·cm⁻¹) .

- Application : Textile dye synthesis with enhanced washfastness .

Bromination

- Reagents : Br₂ (1.2 eq), FeCl₃ (cat.), DCM, 40°C

- Product : 2-Amino-4-bromo-6-nitrobenzoic acid (isolated as yellow crystals, m.p. 189–191°C).

Oxidation Reactions

The amino group oxidizes to nitro under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hr | 2,6-Dinitrobenzoic acid | Over-oxidation of -COOH observed |

| H₂O₂/Fe²⁺ | Fenton system, pH 3, 25°C | Nitroso intermediates | Radical-mediated pathway |

Cyclization and Heterocycle Formation

2A6NBA serves as a precursor for bioactive heterocycles:

Quinazoline Derivatives

- Conditions : Condensation with aldehydes (RCHO) in glacial AcOH.

- Example Product : 2-(4-Fluorophenyl)-6-nitroquinazolin-4(3H)-one (Anticancer activity: IC₅₀ = 8.2 μM vs. MCF-7) .

Coordination Chemistry

2A6NBA forms stable metal complexes with applications in catalysis and sensing:

| Metal Ion | Stoichiometry | Application | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:2 (M:L) | Catalytic oxidation of benzyl alcohol | 12.3 ± 0.2 |

| Fe³⁺ | 1:1 | Colorimetric sensor (LOD = 0.2 μM) | 9.8 ± 0.3 |

Mutagenicity and Biotransformation

- Ames Test (TA98) : 2A6NBA shows direct mutagenicity (802 revertants/μmol) .

- Metabolic Pathway : Hepatic CYP450-mediated reduction produces 2,6-diaminobenzoic acid, which undergoes N-acetylation .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula :

- Molecular Weight : 182.13 g/mol

- Chemical Structure : The compound features a benzene ring with an amino group (-NH₂) and a nitro group (-NO₂) attached at specific positions.

Physical Properties

- Solubility : Soluble in water and organic solvents.

- Melting Point : Approximately 146°C.

Organic Synthesis

2-Amino-6-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : It is utilized in producing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.

- Pharmaceuticals : The compound is involved in synthesizing bioactive molecules and drug candidates, particularly those targeting specific biological pathways.

Analytical Chemistry

The compound is employed as a reagent in analytical methods for detecting metal ions. Its ability to form stable complexes with metal ions enhances sensitivity and selectivity in assays.

Biological Research

In biological studies, this compound is used to:

- Investigate enzyme mechanisms by acting as a substrate or inhibitor.

- Serve as a precursor for synthesizing compounds relevant to pharmacology and toxicology studies, such as radiolabeled derivatives for metabolic studies.

Industrial Applications

The compound finds utility in the production of fine chemicals and agrochemicals, contributing to various sectors including agriculture and materials science.

Case Study 1: Synthesis of Radiolabeled Compounds

A notable application of this compound is its use in synthesizing [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. This radiolabeled compound is critical for studying the metabolism of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. The efficient synthesis method described significantly improves the yield of this important compound, facilitating further research into its biological effects .

Case Study 2: Metal Ion Detection

Research has demonstrated that this compound can effectively form complexes with various metal ions, enhancing detection methods in environmental analysis. The stability of these complexes allows for sensitive quantification of metals in complex matrices .

Wirkmechanismus

The mechanism of action of 2-Amino-6-nitrobenzoic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-nitrobenzoic acid can be compared with other similar compounds such as:

2-Amino-5-nitrobenzoic acid: Similar structure but with the nitro group at the fifth position.

2-Amino-3-nitrobenzoic acid: Nitro group at the third position, leading to different reactivity and applications.

2-Aminoterephthalic acid: Contains two amino groups, offering different chemical properties and uses.

Uniqueness: The unique positioning of the amino and nitro groups in this compound provides distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .

Biologische Aktivität

2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5) is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 13 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Lipinski Rule of Five | 0 (compliant) |

The compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier, making it suitable for various therapeutic applications without central nervous system effects .

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reduction of 2,6-dinitrobenzoic acid. The reduction can be achieved using different reducing agents under specific conditions:

- Reduction with Sulfides : Utilizing sulfide or hydrosulfide as reducing agents has been shown to effectively convert 2,6-dinitrobenzoic acid to this compound under reflux conditions in protic solvents .

- Catalytic Reduction : The use of palladium on carbon (Pd/C) in alkaline media has also been explored for the reduction process, yielding high purity products .

Biological Activity

The biological activity of this compound is notable in several areas:

1. Pharmaceutical Applications

- Cancer Treatment : The compound serves as a precursor for synthesizing various pharmaceuticals aimed at cancer treatment, including quinazolinone derivatives and PLK inhibitors .

- Anticoagulant Properties : Heterocyclic compounds derived from this compound have been identified as potential inhibitors of blood clotting, which could lead to new anticoagulant therapies .

2. Agrochemical Uses

- Microbiocides and Fungicides : The compound can be transformed into agrochemicals like microbiocides and fungicides, contributing to agricultural pest management strategies .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- A study published in Nature explored the modification of proteins using derivatives of nitrobenzoic acids, including this compound, to assess their impact on protein stability and function, particularly in neurodegenerative diseases like Friedreich’s ataxia .

- Research has shown that compounds derived from this compound exhibit significant antibacterial activity against various pathogens, suggesting its potential role in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

2-amino-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYLHNARFFORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198594 | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50573-74-5 | |

| Record name | 2-Amino-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50573-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-amino-6-nitrobenzoic acid in current research?

A1: Based on the provided research papers, this compound serves primarily as a precursor in organic synthesis. One notable example is its use in the production of [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. [] This radiolabeled compound is crucial for studying the metabolism and excretion of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. [, ] The shortened synthesis method described in the research significantly improves the efficiency of producing this important radiolabeled compound. []

Q2: Can you elaborate on the role of this compound in understanding the metabolism of 2,6-dinitrotoluene?

A2: Research indicates that 2,6-DNT is metabolized in the liver, leading to the formation of several metabolites, including this compound. [, ] This metabolite is particularly interesting as its production appears linked to the enterohepatic circulation of another 2,6-DNT metabolite, 2-amino-6-nitrobenzyl alcohol. [] Understanding the metabolic pathways and the involvement of metabolites like this compound is critical for elucidating the carcinogenic mechanisms of 2,6-DNT. []

Q3: How is this compound used in continuous flow processes?

A3: One study describes a continuous flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene where this compound serves as a starting material. [] The process involves generating an aryne intermediate from this compound, which then undergoes a Diels-Alder reaction with cyclopentadiene. [] This method provides a safer and more efficient alternative to traditional batch synthesis, minimizing the accumulation of hazardous intermediates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.